Acutoside A

Description

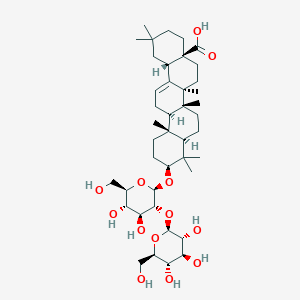

Classification within Pentacyclic Triterpenoids and Saponins (B1172615)

Acutoside A is classified as a pentacyclic triterpenoid (B12794562) saponin (B1150181). foodb.caucoz.com Triterpenoids are a class of organic compounds composed of thirty carbon atoms, synthesized in plants through the isoprenoid pathway. nih.govresearchgate.net Pentacyclic triterpenoids, as the name suggests, have a structure consisting of five rings. researchgate.net

Saponins are glycosides of steroids or triterpenoids. uobasrah.edu.iq They are characterized by their soap-like foaming properties in water. uobasrah.edu.iq Triterpenoid saponins consist of a hydrophobic triterpenoid aglycone (the non-sugar part) linked to a hydrophilic sugar chain. nih.gov In the case of this compound, the aglycone is oleanolic acid. nih.govresearchgate.net A 2-O-β-D-glucopyranosyl-β-D-glucopyranosyl moiety is attached at the O-3 position of the oleanolic acid, forming the complete this compound molecule. nih.govebi.ac.uk This structure places this compound specifically within the oleanane-type triterpene saponins. researchgate.netresearchgate.net

The general classification of this compound is summarized in the table below:

| Kingdom | Super Class | Class | Sub Class | Direct Parent |

| Organic compounds | Lipids and lipid-like molecules | Prenol lipids | Terpene glycosides | Triterpene saponins |

Table 1: Hierarchical Classification of this compound. foodb.ca

Historical Context of this compound Discovery and Early Investigations

This compound was first isolated from the herb of Luffa acutangula Roxb., a plant belonging to the Cucurbitaceae family. researchgate.netebi.ac.uk This discovery was part of a broader study that identified a series of seven oleanane-type triterpene saponins, named acutosides A through G. researchgate.netglobalresearchonline.net The structural determination of these compounds was a key focus of this initial research, published in 1991. globalresearchonline.net

Subsequent to its initial discovery, this compound was also isolated from other plant sources, including the whole plants of Viola hondoensis. ebi.ac.uk Early investigations into the acutosides revealed that several of them, specifically acutosides B, D, E, F, and G, share a common prosapogenin (B1211922) structure with this compound, differing only in their ester-linked sugar moieties. researchgate.netresearchgate.net This highlighted this compound as a fundamental structure within this group of saponins.

Initial studies also explored the properties of saponin mixtures containing this compound. For instance, a saponin mixture from Luffa acutangula demonstrated hemolytic activity. ebi.ac.uk

Properties

Molecular Formula |

C42H68O13 |

|---|---|

Molecular Weight |

781 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C42H68O13/c1-37(2)14-16-42(36(50)51)17-15-40(6)21(22(42)18-37)8-9-26-39(5)12-11-27(38(3,4)25(39)10-13-41(26,40)7)54-35-33(31(48)29(46)24(20-44)53-35)55-34-32(49)30(47)28(45)23(19-43)52-34/h8,22-35,43-49H,9-20H2,1-7H3,(H,50,51)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42-/m0/s1 |

InChI Key |

LEQCLUFJRGKLOA-WLMDKFIXSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution of Acutoside a

Botanical Sources and Plant Species

Acutoside A has been primarily isolated from the following plant species:

Luffa acutangula, commonly known as ridge gourd, is a well-documented source of this compound. nih.govnih.govcabidigitallibrary.org This plant is cultivated in tropical and subtropical regions of Asia. Seven oleanane-type triterpene saponins (B1172615), designated as Acutosides A through G, have been isolated from the herb of Luffa acutangula. nih.govnih.gov

This compound has also been identified in Viola hondoensis, a perennial herbaceous plant. nih.gov This species is native to East Asia, with a distribution that includes Japan and Korea. Bioassay-guided fractionation of the whole plant of Viola hondoensis led to the isolation of this compound among other triterpenoid (B12794562) saponins. nih.gov

Beyond the primary sources, this compound and related oleanane (B1240867) saponins have been reported in other plant genera, expanding the known botanical distribution of this compound.

Albizia inundata : Phytochemical studies of the aerial parts of Albizia inundata, a perennial tree native to South America, have revealed the presence of cytotoxic oleanane-type saponins. While these studies have identified several saponins, the specific presence of this compound has not been explicitly confirmed in the available research. longdom.orgscielo.brdoc-developpement-durable.org

Pometia ridleyi : There is no readily available scientific literature confirming the presence of this compound in Pometia ridleyi. However, research on the related species Pometia pinnata has led to the isolation of a new triterpenoidal saponin (B1150181) from its stem bark, indicating that the genus Pometia is a source of oleanane-type saponins. nih.govresearchgate.net

Swartzia schomburgkii : Bioassay-guided fractionation of a methanol (B129727) extract of Swartzia schomburgkii, a tree found in the Suriname rainforest, resulted in the isolation of several bioactive saponins. nih.gov While specific confirmation of this compound is not detailed in the primary literature, phytochemical databases have recorded its presence in this species.

Hemsleya penxianensis : Currently, there is no scientific literature available that documents the presence of this compound in Hemsleya penxianensis.

| Botanical Source | Family | Common Name | Native Region |

| Luffa acutangula | Cucurbitaceae | Ridge Gourd | Tropical and Subtropical Asia |

| Viola hondoensis | Violaceae | East Asia (Japan, Korea) kew.org | |

| Albizia inundata | Fabaceae | South America | |

| Pometia ridleyi | Sapindaceae | Peninsula Thailand to E. Sumatera, N. Borneo kew.org | |

| Swartzia schomburgkii | Fabaceae | South America (Brazil, Colombia, Venezuela, Guyana, Surinam) theferns.info | |

| Hemsleya penxianensis | Cucurbitaceae | Not specified in available data |

Tissue-Specific Localization within Plant Systems

The concentration of this compound can vary within different parts of the host plant. Understanding this tissue-specific localization is crucial for efficient extraction and for comprehending the compound's physiological role within the plant.

In Luffa acutangula , Acutosides A through G were isolated from the "herb," which generally refers to the aerial parts of the plant, including the stem, leaves, and flowers. nih.govnih.gov Phytochemical analyses of the fruits have also confirmed the presence of saponins. researchgate.netresearchgate.net

For Viola hondoensis , this compound was isolated from the "whole plants," suggesting its distribution throughout the roots, stem, leaves, and flowers. nih.gov

In the case of Pometia ridleyi , there is no specific information on this compound localization. However, in the related species Pometia pinnata, a new triterpenoidal saponin was isolated from the stem bark . nih.govresearchgate.net

Phytochemical investigations of Albizia inundata have focused on the aerial parts , from which oleanane-type saponins have been extracted. longdom.orgresearchgate.net

While specific studies on the subcellular localization of this compound are limited, research on triterpene saponins in other plants, such as Medicago truncatula, has shown that these compounds can accumulate in the palisade mesophyll layer of leaves, the primary phloem and subepidermal cells of stems, and the secondary phloem region of roots. nih.gov At the cellular level, saponins have been observed within chloroplasts, vesicles, and the cytoplasm. nih.govplos.org This general understanding of saponin distribution may provide insights into the potential localization of this compound in its source plants.

| Plant Species | Tissue/Part with this compound or Related Saponins |

| Luffa acutangula | Herb (Aerial parts) nih.govnih.gov |

| Viola hondoensis | Whole plant nih.gov |

| Pometia ridleyi | Stem bark (based on related species) nih.govresearchgate.net |

| Albizia inundata | Aerial parts longdom.orgresearchgate.net |

| Swartzia schomburgkii | Not specified in available data |

| Hemsleya penxianensis | Not specified in available data |

Isolation and Purification Strategies for Acutoside a

Extraction Methodologies from Natural Sources

The initial step in isolating Acutoside A is its extraction from plant material. This compound has been identified in plants such as Luffa acutangula (angled luffa) and Viola hondoensis. ebi.ac.uk The choice of extraction solvent and method is critical and depends on the polarity of the target compound and the nature of the plant matrix.

Commonly, polar solvents are employed due to the glycosidic nature of this compound. Maceration, a simple and widely used technique, involves soaking the plant material in a solvent for an extended period to leach out the desired compounds. nih.gov For instance, the whole plant of Viola hondoensis or the fresh fruit of Luffa acutangula can be subjected to extraction using organic solvents. ebi.ac.ukdntb.gov.ua Studies on related plants like Dipsacus asper have utilized 95% ethanol (B145695) (EtOH) for extraction from the roots. nih.gov Cold extraction methods using solvents like methanol (B129727) have also been employed for plants in the Luffa genus. iabcd.org.in

Following the initial crude extraction, a liquid-liquid partitioning step is often performed to remove unwanted substances like fats and pigments and to enrich the saponin (B1150181) fraction. This typically involves partitioning the crude extract between a polar solvent (like aqueous methanol or ethanol) and a series of non-polar to intermediately polar solvents. For example, extracts may be sequentially partitioned against petroleum ether, ethyl acetate (B1210297), and n-butanol to concentrate the glycosides in the n-butanol fraction. researchgate.net

Table 1: Natural Sources and Extraction Solvents for this compound and Related Saponins (B1172615)

| Plant Species | Part Used | Extraction Solvent(s) | Reference(s) |

|---|---|---|---|

| Viola hondoensis | Whole Plant | Not specified, but led to isolation | ebi.ac.uk |

| Luffa acutangula | Herb/Fruit | Organic solvents, Methanol | ebi.ac.ukdntb.gov.uaiabcd.org.in |

| Albizia inundata | Aerial Parts | Dichloromethane-Methanol (1:1) | ebi.ac.uk |

| Dipsacus asper | Roots | 95% Ethanol | nih.gov |

Modern extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) offer more efficient alternatives to conventional methods by reducing extraction time and solvent consumption. nih.govresearchgate.netnih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for purifying this compound from the enriched extracts. nih.gov This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org The selection of the chromatographic method is based on the physicochemical properties of the compounds to be separated. nih.gov

Normal Phase Chromatography (NPC) utilizes a polar stationary phase (commonly silica (B1680970) or alumina) and a non-polar mobile phase. uhplcs.comphenomenex.com In this system, polar compounds are retained more strongly on the stationary phase, while non-polar compounds elute faster. phenomenex.com This technique is suitable for separating compounds that are soluble in organic solvents. biotage.com For the separation of glycosides, which possess polar sugar moieties and a less polar aglycone backbone, NPC can be effective. Elution is typically carried out using a gradient of increasing polarity, for example, by gradually adding a polar solvent like methanol to a non-polar solvent like chloroform. google.com This approach has been successfully used for the separation of various iridoid glycosides. google.com

Reversed Phase Chromatography (RPC) is the most widely used separation technique in HPLC. shodexhplc.comchromtech.com It employs a non-polar stationary phase (e.g., silica chemically modified with C18 or C8 alkyl chains) and a polar mobile phase, such as a mixture of water with acetonitrile (B52724) or methanol. chromtech.combritannica.com In RPC, non-polar compounds are retained longer, while polar compounds elute earlier. This method is particularly well-suited for separating saponins like this compound, which are often soluble in polar solvents. biotage.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. coriolis-pharma.com RPC has been used effectively for the purification of oleanolic acid derivatives and other saponins. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that uses high pressure to pass the mobile phase through the column, leading to high resolution and rapid separation. technologynetworks.com It is indispensable for the final purification and analysis of this compound. nih.gov

Reversed-phase HPLC is the predominant mode used for this purpose. A specific method for the analysis of this compound involved using a C18 column with a mobile phase gradient and detection by a high-resolution mass spectrometer. nih.gov The high purity of isolated compounds is often confirmed by HPLC analysis, with purities exceeding 95% being achievable. nih.gov HPLC can also be used to create fingerprint atlases to ensure the quality and consistency of herbal materials containing this compound. technologynetworks.com

Table 2: HPLC Parameters for the Analysis of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Technique | HPLC coupled to Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS/MS) | nih.gov |

| Column | Macherey-Nagel Nucleodur® C18 Gravity (3.0 × 100 mm, 1.8 µm) | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Retention Time | 6.20 minutes | nih.gov |

| Detected Ion | [M+Na]⁺ at m/z 803.4560 | nih.gov |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a strategy used to systematically separate components of a crude plant extract based on their biological activity. nih.gov This approach ensures that the purification efforts are focused on the compounds responsible for the desired pharmacological effect, making the discovery process more efficient. nih.govbohrium.com

The process begins with testing a crude extract in a specific biological assay. If the extract shows activity, it is separated into several fractions using a chromatographic technique. These fractions are then tested again, and the most active fraction is selected for further separation. This iterative process of separation and bioassay is repeated until a pure, active compound is isolated. nih.govresearchgate.net

The isolation of this compound from Viola hondoensis was specifically achieved through bioassay-guided fractionation, where fractions were tested for their cytotoxicity against various human cancer cell lines. ebi.ac.ukkoreascience.kr Similarly, this approach was used to isolate active phenolic acids and triterpenoids from the roots of Dipsacus asper. nih.gov The use of this methodology confirms that this compound is not just a constituent of these plants but one that possesses notable biological activity.

Advanced Spectroscopic and Analytical Methods for Acutoside a Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural and stereochemical elucidation of Acutoside A. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can map out the entire carbon skeleton and the spatial arrangement of its atoms.

Detailed analysis of ¹H and ¹³C NMR spectra provides the initial framework for the structure. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon types present, such as those in carbonyl groups, aromatic rings, alkenes, and those bonded to oxygen. ksu.edu.sachemguide.co.ukoregonstate.eduwisc.edu For instance, the anomeric carbons of the sugar moieties in glycosides typically resonate in a characteristic downfield region. scielo.org.mx

To definitively assign the relative stereochemistry, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. acdlabs.comhuji.ac.ilwordpress.com NOESY detects through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure. acdlabs.comhuji.ac.ilwordpress.com For example, the observation of a NOESY correlation between specific protons can confirm their cis or trans relationship, which is essential for determining the configuration at chiral centers and the linkages between the sugar units and the aglycone. scielo.org.mx Correlations observed in Heteronuclear Multiple Bond Correlation (HMBC) and ¹H-¹H Correlation Spectroscopy (COSY) experiments further help to piece together the connectivity of the entire molecule. scielo.org.mxresearchgate.net

Table 1: Representative ¹H NMR Data for this compound (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results |

Table 2: Representative ¹³C NMR Data for this compound (Predicted)

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) and its hyphenated techniques are indispensable for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structural components through fragmentation analysis. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large, non-volatile molecules like glycosides, as it typically produces intact molecular ions with minimal fragmentation. rsc.orgub.edu This allows for the accurate determination of the molecular weight of this compound. When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide valuable structural information through controlled fragmentation of the parent ion. ub.edunih.gov The resulting fragmentation patterns can reveal the sequence of sugar units and how they are attached to the aglycone. nih.govresearchgate.netresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of this compound. mdpi.com This high level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.commdpi.com This technique is essential for the analysis of this compound in complex mixtures, such as plant extracts. mdpi.comresearchgate.netUltra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is an advanced form of LC-MS that offers high resolution, sensitivity, and rapid analysis times, making it a powerful tool for both the identification and quantification of this compound in various samples. mdpi.comnih.govrsc.orgresearchgate.net The use of QTOF-MS allows for the acquisition of full scan, high-resolution mass spectra, which aids in the confident identification of compounds in complex matrices. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable and straightforward technique used to identify the functional groups present in a molecule. tutorchase.com By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated that displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. tutorchase.comvscht.cz

For this compound, the IR spectrum would be expected to show characteristic absorption bands for various functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ would indicate the presence of hydroxyl (O-H) groups, which are abundant in the sugar moieties and potentially on the aglycone. core.ac.ukyoutube.com A strong, sharp peak around 1700 cm⁻¹ would be characteristic of a carbonyl (C=O) group, which is part of the oleanolic acid structure. tutorchase.comyoutube.com Absorptions in the region of 3100-3000 cm⁻¹ can be attributed to C-H stretching vibrations of aromatic or vinylic groups, while C-H stretches for aliphatic groups typically appear between 3000-2850 cm⁻¹. libretexts.org The presence of C-O bonds, such as those in the glycosidic linkages and alcohols, would give rise to absorptions in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Alkene/Aromatic |

| 3000-2850 | C-H stretch | Alkane |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| 1680-1640 | C=C stretch | Alkene |

| 1300-1000 | C-O stretch | Alcohol, Ether, Ester |

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. encyclopedia.pub It measures the differential absorption of left- and right-circularly polarized light by a sample. jascoinc.comntu.edu.sg Since this compound is a chiral molecule, its ECD spectrum provides a unique fingerprint that is directly related to its absolute configuration.

The Cotton effects observed in an ECD spectrum, which are the positive or negative peaks at specific wavelengths, can be used to determine the absolute stereochemistry of the molecule. nih.gov By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration of the chiral centers can be confidently assigned. This technique is particularly valuable when X-ray crystallography is not feasible. The differences in the ECD spectra, such as a positive versus a negative Cotton effect at a particular wavelength, can be used to distinguish between stereoisomers that may be difficult to differentiate by NMR alone. nih.gov

Biosynthetic Pathways and Metabolic Transformations of Acutoside a

General Triterpene Saponin (B1150181) Biosynthesis

The biosynthesis of triterpenoid (B12794562) saponins (B1172615) is a sophisticated process that can be broadly divided into three main stages. frontiersin.orgmdpi.com It begins with the synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. frontiersin.orgmdpi.com These precursors are then utilized to form the triterpenoid skeleton. The process continues with the cyclization of 2,3-oxidosqualene (B107256), a key intermediate, to form various triterpenoid backbones. uoa.grresearchgate.net This cyclization is a critical branch point, distinguishing sterol biosynthesis from triterpenoid biosynthesis. mdpi.com Finally, the triterpenoid skeleton undergoes a series of structural modifications, including oxidation and glycosylation, to produce the vast diversity of saponins observed in nature. uoa.grresearchgate.net These modifications are catalyzed by enzymes such as cytochrome P450 monooxygenases and UDP-dependent glycosyltransferases (UGTs). frontiersin.org

The initial steps of triterpenoid biosynthesis occur via the isoprenoid pathway, leading to the formation of 2,3-oxidosqualene. uoa.gr This linear precursor is then cyclized by oxidosqualene cyclases (OSCs) to generate the foundational triterpenoid skeletons, such as β-amyrin for oleanane-type saponins. uoa.grfrontiersin.org Following the formation of the basic skeleton, a series of oxidative reactions, primarily mediated by cytochrome P450 enzymes (CYPs), introduce hydroxyl groups and other functionalities at specific positions on the triterpenoid backbone. mdpi.complos.org The final and most significant diversification step is glycosylation, where sugar moieties are attached to the aglycone by UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov This process not only increases the solubility and stability of the saponins but also significantly influences their biological activities. frontiersin.org

Enzymatic Steps and Key Precursors in Acutoside A Formation (Oleanolic Acid as Aglycone)

The aglycone of this compound is oleanolic acid, a pentacyclic triterpenoid. nih.govwikipedia.org The biosynthesis of oleanolic acid begins with the cyclization of 2,3-oxidosqualene to β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase (βAS). mdpi.complos.org This step is a crucial commitment towards the formation of oleanane-type triterpenoids.

Following the formation of β-amyrin, a series of three consecutive oxidation steps occur at the C-28 position. mdpi.com These reactions are catalyzed by a cytochrome P450 enzyme belonging to the CYP716A subfamily. plos.org The multi-step oxidation proceeds through the intermediates erythrodiol (B191199) and oleanolic aldehyde, ultimately yielding the carboxylic acid group characteristic of oleanolic acid. plos.org Specifically, the enzyme CYP716AATR2 has been identified to convert the C-28 methyl group of β-amyrin first to an alcohol, then to an aldehyde, and finally to a carboxylic acid, thus forming oleanolic acid. wikipedia.org Another identified enzyme, CYP716A254 from Anemone flaccida, also catalyzes the conversion of β-amyrin to oleanolic acid. nih.gov

| Enzyme | Function in Oleanolic Acid Biosynthesis | Precursor | Product |

| β-amyrin synthase (βAS) | Cyclization of 2,3-oxidosqualene | 2,3-oxidosqualene | β-amyrin |

| Cytochrome P450 (CYP716A subfamily) | Oxidation of C-28 | β-amyrin | Erythrodiol, Oleanolic aldehyde, Oleanolic acid |

Glycosylation Patterns and Sugar Moiety Elongation

This compound is characterized by a specific glycosylation pattern, where a 2-O-β-D-glucopyranosyl-β-D-glucopyranosyl moiety is attached to the C-3 hydroxyl group of oleanolic acid. nih.govebi.ac.uk This glycosylation is a critical step that defines the identity and biological properties of this compound. The attachment of sugar moieties is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to the aglycone. nih.govsci-hub.se

The formation of the disaccharide chain in this compound likely involves a sequential process catalyzed by specific UGTs. First, a UGT catalyzes the attachment of a glucose molecule to the C-3 hydroxyl group of oleanolic acid, forming a 3-O-monoglucoside. researchgate.net Subsequently, a second UGT adds another glucose molecule to the 2-hydroxyl group of the first glucose, creating the characteristic 1→2 glycosidic linkage of the disaccharide. nih.govebi.ac.uk The identification and characterization of the specific UGTs responsible for these sequential glycosylation steps in the biosynthesis of this compound are areas of ongoing research. Studies on other oleanane-type saponins have identified UGTs from the UGT73 and UGT74 families as being involved in glycosylating the C-3 and C-28 positions of oleanolic acid and related triterpenoids. semanticscholar.orgoup.com

| Enzyme Family | Potential Role in this compound Biosynthesis | Substrate | Product |

| UDP-glycosyltransferase (UGT) | Attachment of the first glucose to C-3 of oleanolic acid | Oleanolic acid | Oleanolic acid 3-O-glucoside |

| UDP-glycosyltransferase (UGT) | Attachment of the second glucose to the first glucose at the 2-position | Oleanolic acid 3-O-glucoside | This compound |

Metabolic Fate in Preclinical Biological Systems

The metabolic fate of this compound in preclinical biological systems is an area of active investigation, with studies suggesting that it can undergo various transformations. In vivo, the glycosidic linkages of saponins are often subject to hydrolysis by gut microbiota, which can release the aglycone or partially deglycosylated saponins. This metabolic conversion can significantly alter the bioavailability and pharmacological activity of the parent compound.

While specific studies on the complete metabolic pathway of this compound are limited, research on its aglycone, oleanolic acid, provides some insights. Oleanolic acid itself can be metabolized through hydroxylation and other modifications by enzymes in the liver. mdpi.com For instance, microbial transformation studies with Rhodococcus rhodochrous have shown that oleanolic acid can be converted into hydroxylated and dicarboxylic acid derivatives. mdpi.com

Preclinical Biological Activities and Pharmacological Investigations of Acutoside a

In Vitro Cellular and Molecular Assays

Preclinical investigations of Acutoside A have utilized a variety of in vitro cellular and molecular assays to elucidate its biological and pharmacological properties. These studies have provided valuable insights into its mechanisms of action at a cellular level.

This compound has demonstrated notable antioxidant properties through its ability to scavenge free radicals. The antioxidant capacity of this compound and related extracts has been evaluated using several standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. acgpubs.orgijcrt.orgnih.govmdpi.comcabidigitallibrary.org

The primary mechanisms by which antioxidants like this compound exert their effects include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.com In the context of free radical scavenging, these mechanisms allow the antioxidant to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. nih.govrsc.org The presence of hydroxyl groups in the molecular structure of such compounds is often crucial for their radical scavenging capacity. mdpi.com

While specific studies focusing solely on the DPPH and ABTS scavenging activity of isolated this compound are limited, extracts from plants known to contain this compound, such as Luffa acutangula, have shown significant antioxidant activity in these assays. ijcrt.org For instance, various extracts of Luffa acutangula have demonstrated dose-dependent scavenging of DPPH radicals. ijcrt.org The antioxidant potential is often attributed to the presence of phenolic and flavonoid compounds, which are known to be effective free radical scavengers. nih.govrsc.org

Table 1: Antioxidant Assay Methods

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. ijcrt.orgrsc.orgresearchgate.net |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance. acgpubs.orgnih.govmdpi.comcabidigitallibrary.org |

| Free Radical Scavenging | A general term for the ability of a compound to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative stress. nih.govrsc.org |

This compound has been investigated for its potential anti-inflammatory effects in various cellular models. Inflammation is a complex biological response involving various cell types and signaling pathways. nih.gov Chronic inflammation is implicated in the pathogenesis of numerous diseases.

Studies utilizing extracts from plants containing this compound, such as Luffa acutangula, have demonstrated anti-inflammatory properties. frontiersin.orgijcrt.org For example, these extracts have been shown to reduce the production of inflammatory mediators in cellular models. ijcrt.org While direct studies on isolated this compound are not extensively detailed, the anti-inflammatory activity of the plant extracts suggests that this compound may contribute to these effects. The mechanisms underlying these anti-inflammatory actions may involve the modulation of key signaling pathways, such as the NF-κB pathway, and the inhibition of pro-inflammatory enzymes and cytokines. nih.gov

This compound has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines in vitro. koreascience.kr These studies are crucial in the early stages of identifying potential anticancer agents. The anti-proliferative activity refers to the ability of a compound to inhibit the growth and division of cancer cells, while cytotoxicity refers to its ability to induce cell death. nih.govscielo.sa.crmdpi.com

The cytotoxic potential of this compound is often evaluated by determining its IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value generally indicates a higher cytotoxic potency.

The anti-proliferative and cytotoxic effects of this compound and extracts containing it have been investigated in a wide range of human cancer cell lines. broadinstitute.orgnih.govsynthego.comhfsp.org These cell lines serve as established models for different types of cancer.

Table 2: Cancer Cell Lines Investigated for this compound Activity

| Cancer Type | Cell Line(s) |

| Breast Cancer | MDA-MB-231 dovepress.combas.bg |

| Cervical Cancer | HeLa bas.bg |

| Colon Cancer | HCT-116 |

| Hepatocellular Carcinoma | HepG2 bas.bg |

| Lung Cancer | A549 bas.bg |

Research has shown that this compound exhibits a strong cytotoxic effect against various cancer cell lines. koreascience.kr For instance, extracts from Luffa acutangula, which contains this compound, have shown high antiproliferative activity against the human lung cancer cell line NCI-H460. researchgate.net

The induction of programmed cell death, primarily through apoptosis, is a key mechanism by which many anticancer agents exert their effects. mdpi.comnih.gov Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes in the cell. nih.gov Necrosis, on the other hand, is a form of cell death that typically results from acute cellular injury. nih.gov

Studies have indicated that this compound can induce apoptosis in cancer cells. koreascience.kr The apoptotic process involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. nih.gov The induction of apoptosis by this compound and related compounds is often associated with the generation of reactive oxygen species (ROS) and alterations in the mitochondrial membrane potential. researchgate.net In some instances, a compound may induce a combination of both apoptosis and necrosis, depending on the cell type and the concentration of the compound. mdpi.combmbreports.org

This compound has been found to modulate the activity of specific enzymes, highlighting its potential as a targeted therapeutic agent. Enzyme inhibition is a critical mechanism of action for many drugs.

One of the notable enzymatic targets of this compound is Matrix Metalloproteinase-1 (MMP-1) . koreascience.kr MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. nih.govresearchgate.netscbt.commdpi.com Overexpression of MMP-1 has been implicated in processes such as skin aging and cancer metastasis. koreascience.kr Bioassay-guided fractionation of Viola hondoensis led to the isolation of this compound, which exhibited potent inhibitory activity against MMP-1. koreascience.kr It was also found to prevent UV-induced increases in MMP-1 expression in cultured human dermal fibroblasts. koreascience.kr

Additionally, extracts from plants containing this compound, such as Luffa acutangula, have shown inhibitory activity against carbonic anhydrase (CA). researchgate.net CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. jomes.orgmdpi.comnih.govnih.gov The inhibition of certain CA isoforms has been explored as a therapeutic strategy for various conditions, including cancer. jomes.orgnih.gov While direct inhibition of CA by isolated this compound has not been explicitly detailed, the activity of the plant extracts suggests a potential role for its constituents, including this compound, in this inhibition. researchgate.net

Immunomodulatory Effects on Cell-based Systems

Research on the immunomodulatory effects of compounds from Luffa acutangula, the plant source of this compound, has shown significant activity. While direct studies on this compound are limited in the provided results, extracts from the plant, which contain this compound among other compounds, have demonstrated immunomodulatory potential. nih.govijcrt.orgresearchgate.net For instance, extracts have been shown to modulate the activity of immune cells and the production of inflammatory mediators. nih.gov The immunomodulatory activity of the plant is considered one of its key pharmacological properties. nih.govijcrt.orgfrontiersin.org

A related terpenoid, 17-O-acetylacuminolide, was found to inhibit the production of several inflammatory mediators in macrophage-like RAW264.7 cells and human umbilical vein endothelial cells (HUVECs). nih.gov In lipopolysaccharide-stimulated RAW264.7 cells, it downregulated the expression of cyclooxygenase 2, inducible nitric oxide synthase, interleukin-6, and chemokine (C-C motif) ligand 2. nih.gov It also inhibited the phosphorylation of key signaling molecules in the NF-κB and MAPK pathways. nih.gov In HUVECs, this compound inhibited the expression of adhesion molecules and the release of interleukin-8, and hindered the formation of capillary-like tubes, suggesting anti-angiogenic effects. nih.gov These findings on a similar compound suggest a potential mechanism for the immunomodulatory effects observed with extracts containing this compound.

Effects on Cellular Processes (e.g., cell signaling, lipid metabolism, membrane stabilization)

This compound and related compounds have been shown to influence several fundamental cellular processes.

Cell Signaling: this compound is implicated in cell signaling processes. foodb.cafoodb.ca The dysregulation of signaling pathways is a hallmark of many diseases, including cancer. nih.govstudysmarter.co.uk Lipids, including compounds like this compound, can act as signaling molecules that influence cell growth, proliferation, differentiation, and motility. foodb.canih.gov The activation of signaling pathways such as PI3K-AKT-mTORC1 is crucial for cellular metabolism and is often altered in cancer cells. frontiersin.org

Lipid Metabolism: this compound is involved in lipid metabolism. foodb.cafoodb.ca Cancer cells, in particular, exhibit altered lipid metabolism to support their rapid growth and proliferation. nih.govfrontiersin.org This includes changes in the synthesis and degradation of lipids for energy and the formation of cellular membranes. nih.gov

Membrane Stabilization: this compound is described as a membrane stabilizer. foodb.cafoodb.ca The protective effects of extracts containing this compound on doxorubicin-induced cardiotoxicity and nephrotoxicity in mice have been attributed to their antioxidant properties, which result in membrane stabilization. niscpr.res.in

In Vivo Animal Model Studies

Animal models are crucial for evaluating the pharmacological potential of compounds like this compound before any consideration for human trials. biomedpharmajournal.orgnih.gov

Anti-inflammatory Efficacy in Animal Models

Extracts of Luffa acutangula, which contains this compound, have demonstrated significant anti-inflammatory effects in various animal models. jddtonline.inforesearchgate.netresearchgate.net

In a study using the carrageenan-induced rat paw edema model, a hydroalcoholic extract of L. acutangula leaves significantly inhibited inflammation in a dose-dependent manner. jddtonline.info The inhibitory effect is thought to be due to the inhibition of cyclooxygenase, leading to reduced prostaglandin (B15479496) synthesis. jddtonline.info Another study using both carrageenan-induced hind paw edema and cotton pellet granuloma models in rats found that both ethanolic and ethyl acetate (B1210297) extracts of the leaves possessed significant anti-inflammatory effects in both acute and chronic models. researchgate.net

The anti-inflammatory properties of terpenoids, the class of compounds to which this compound belongs, are well-documented. mdpi.com They are known to modulate inflammatory processes and oxidative stress. mdpi.com

Table 1: Anti-inflammatory Activity of Luffa acutangula Extracts in Animal Models

| Extract Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Hydroalcoholic leaf extract | Carrageenan-induced rat paw edema | Significant dose-dependent inhibition of paw edema. | jddtonline.info |

Antioxidant Potential in Animal Models

The antioxidant potential of Luffa acutangula extracts has been demonstrated in several in vivo studies. jddtonline.inforesearchgate.net

A study on the hydroalcoholic extract of L. acutangula leaves suggested its potential to protect against free radical activity. jddtonline.info Another study evaluated the antioxidant effects of ethyl acetate and ethanol (B145695) extracts of the leaves in rodent models and found significant antioxidant activity. researchgate.net In a rat model of cataracts, fruit extract of L. acutangula was shown to delay the initiation and inhibit the progression of H2O2-induced cataracts by inhibiting lipid peroxidation and modulating cellular antioxidants and antioxidant enzyme activity. ijcrt.org

Furthermore, in a study investigating doxorubicin-induced toxicity in mice, a hydro-alcoholic extract of Luffa acutangula significantly reversed the elevated levels of malondialdehyde (a marker of lipid peroxidation) and restored depleted levels of glutathione, superoxide (B77818) dismutase, and catalase in both heart and kidney tissues. niscpr.res.in

Table 2: Antioxidant Activity of Luffa acutangula Extracts in Animal Models

| Extract Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Hydroalcoholic leaf extract | General antioxidant potential | Suggested protective potential against free radicals. | jddtonline.info |

| Ethyl Acetate and Ethanolic leaf extracts | Rodent models | Significant antioxidant effect. | researchgate.net |

| Fruit extract | Rat model of cataracts | Delayed and inhibited H2O2-induced cataracts. | ijcrt.org |

Anti-tumor Efficacy in Animal Models

Extracts from Luffa acutangula and its isolated compounds have been investigated for their anti-tumor activities in various animal models. researchgate.net The plant is reported to have anti-tumor properties. niscpr.res.inmakhillpublications.co Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the efficacy of potential anti-cancer agents. encyclopedia.pubnih.gov Patient-derived xenograft (PDX) models are considered particularly valuable for predicting patient response to therapy. encyclopedia.pub

While direct in vivo anti-tumor studies specifically on this compound were not detailed in the provided search results, the general anti-tumor activity of the plant source is recognized. researchgate.net The development of animal models with specific genetic alterations, such as mutations in the p53 gene, has increased the relevance of these models to human cancers. nih.gov

Hepatoprotective Investigations in Animal Models

The hepatoprotective activity of Luffa acutangula extracts has been extensively studied in various animal models of liver injury. frontiersin.orgijpsr.comresearchgate.netxiahepublishing.com

In a study on paracetamol-induced liver toxicity in Wistar rats, an ethyl acetate fraction of an alcoholic fruit extract of L. acutangula exhibited maximum hepatoprotective activity. ijpsr.comresearchgate.net The protective effect was evidenced by the reversal of altered serum levels of liver enzymes such as aspartate transaminase, alanine (B10760859) transaminase, and alkaline phosphatase. ijpsr.comresearchgate.net Another study demonstrated that a hydro-alcoholic fruit extract provided significant protection against carbon tetrachloride and rifampicin-induced hepatotoxicity in Wistar rats by reducing serum marker enzymes. frontiersin.org

The hepatoprotective effects are often attributed to the antioxidant properties of the plant's constituents, which help to mitigate oxidative stress-induced liver damage. frontiersin.org

Table 3: Hepatoprotective Activity of Luffa acutangula Extracts in Animal Models

| Extract Type | Animal Model of Hepatotoxicity | Key Findings | Reference |

|---|---|---|---|

| Ethyl Acetate fraction of alcoholic fruit extract | Paracetamol-induced liver toxicity in Wistar rats | Maximum hepatoprotective activity, reversal of elevated liver enzymes. | ijpsr.comresearchgate.net |

| Hydro-alcoholic fruit extract | Carbon tetrachloride and rifampicin-induced hepatotoxicity in Wistar rats | Significant reduction in serum marker enzymes. | frontiersin.org |

| Ethanolic fruit extract | Carbon tetrachloride-induced liver necrosis | Significant reduction in SGPT, SGOT, serum alkaline phosphatase, and other markers. | frontiersin.org |

Immunomodulatory Responses in Animal Models

There are no specific in vivo studies available that investigate the immunomodulatory responses to the purified compound this compound.

Pharmacological research into the immunomodulatory effects of Luffa acutangula has been conducted using its extracts. ijpsjournal.com For example, an ethanolic extract of the fruit pericarp was evaluated in Swiss albino mice and was found to increase phagocytosis in the in vivo carbon clearance assay and enhance neutrophil adhesion. nih.govresearchgate.netresearchgate.net Although this compound is a component of the plant, these immunomodulatory effects are attributed to the entire extract, and the specific contribution of this compound has not been determined in animal models. researchgate.netresearchgate.net

Data Table: Immunomodulatory Responses to this compound in Animal Models

No specific in vivo data is available for the isolated compound this compound.

Other Pharmacological Activities Investigated in Animal Models

Investigations into other pharmacological activities have primarily been conducted on extracts of Luffa acutangula, with a notable absence of in vivo data for the purified compound this compound across several areas.

Antiulcer: The gastroprotective effects of methanolic and aqueous extracts of Luffa acutangula have been studied in diabetic rats with induced ulcers. nih.govstuartxchange.com The research points to the efficacy of the extracts as a whole.

Antihyperlipidemic: The antihyperlipidemic activity of methanolic and aqueous fruit extracts has been reported in diabetic rat models. researchgate.net These effects are linked to the extract and not specifically to this compound.

CNS Depressant: The central nervous system depressant activity of an ethanolic fruit extract of Luffa acutangula has been observed in mice using various behavioral models. nih.govresearchgate.netijpsonline.com

Analgesic: While extracts of Luffa acutangula have been evaluated for analgesic properties in different pain models, there is no research available on the specific analgesic effects of this compound in vivo. ijpsjournal.com

Cardioprotective and Nephroprotective: Studies have shown that a hydroalcoholic extract of Luffa acutangula can provide protection against doxorubicin-induced cardiotoxicity and nephrotoxicity in mice. ajpp.inrjpn.orgijpsjournal.comniscpr.res.in this compound is listed as a major phytocomponent of the plant, but the protective effects were demonstrated using the whole extract. niscpr.res.in

Antiangiogenic: There is currently no available research on the in vivo antiangiogenic activity of the isolated this compound compound.

Data Table: Other Pharmacological Activities of this compound in Animal Models

No specific in vivo data is available for the isolated compound this compound for antiulcer, antihyperlipidemic, CNS depressant, analgesic, cardioprotective, nephroprotective, or antiangiogenic activities.

Elucidation of Molecular Mechanisms of Action of Acutoside a

Cellular Signaling Pathways Modulated by Acutoside A (e.g., ER stress, MAPK signaling)

This compound has been shown to influence key cellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Research indicates that this compound, along with other triterpenoids, can suppress the activation of the MAPK signaling pathway. researchgate.net This pathway is crucial in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. The modulation of MAPK signaling by this compound suggests its potential to influence these fundamental cellular functions. researchgate.netresearchgate.net

Furthermore, there is evidence linking the broader class of triterpenoid (B12794562) saponins (B1172615), to which this compound belongs, with the modulation of endoplasmic reticulum (ER) stress. researchgate.net ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). nih.govmdpi.com While direct studies on this compound's specific role in ER stress are still emerging, related compounds have been shown to induce both the UPR and MAPK signaling, leading to apoptosis in cancer cells. researchgate.net This suggests a potential mechanism where this compound might also engage in crosstalk between ER stress and MAPK signaling pathways. researchgate.net

Receptor and Enzyme Interactions (e.g., MMP-1 inhibition, potential aspartic acid receptor antagonism)

This compound has demonstrated significant inhibitory activity against matrix metalloproteinase-1 (MMP-1). koreascience.kr MMPs are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components. researchgate.netabcam.cn Specifically, this compound has been shown to prevent UV-induced increases in MMP-1 expression in cultured human dermal fibroblasts. koreascience.kr This inhibition of MMP-1, a key enzyme in collagen degradation, points to the potential of this compound in preventing skin aging processes. koreascience.kr

The oleanane-type triterpene saponin (B1150181) structure of this compound is shared with other compounds that have been investigated for their interactions with various receptors. researchgate.net While direct evidence for this compound's antagonism of aspartic acid receptors is not yet established, the structural similarities to other bioactive saponins suggest this as a potential area for future investigation. Aspartic acid is an excitatory amino acid that interacts with receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.govconicet.gov.ar Antagonists of these receptors can modulate neuronal activity. nih.govwikipedia.orgnih.gov Given that Luffa acutangula, a source of this compound, contains aspartic acid, exploring the interaction between this compound and aspartic acid receptors could reveal further molecular targets. nih.gov

Gene Expression and Protein Regulation Studies

The regulation of gene expression is a fundamental process where the information encoded in a gene is used to synthesize a functional gene product, such as a protein. byjus.commicrobenotes.comwikipedia.org This intricate process can be modulated at various stages, from the transcription of DNA into messenger RNA (mRNA) to the post-translational modification of proteins. wikipedia.org

This compound has been shown to influence the expression of specific genes and the regulation of their corresponding proteins. A notable example is its effect on the gene expression of matrix metalloproteinase-1 (MMP-1). koreascience.kr Studies have demonstrated that this compound can prevent the UV-induced increase in MMP-1 expression at the mRNA level in human dermal fibroblasts. koreascience.kr This indicates that this compound can intervene at the transcriptional level to control the production of this enzyme. koreascience.kr

Conversely, this compound has been observed to increase the expression of type I procollagen (B1174764) in cultured human dermal fibroblasts. koreascience.kr This suggests that this compound can also upregulate the expression of genes responsible for producing key components of the extracellular matrix. The regulation of these proteins is crucial for maintaining the structural integrity of tissues. koreascience.krkoreascience.kr

While the broader mechanisms of how this compound globally affects gene and protein regulation are still under investigation, these specific examples highlight its ability to modulate these fundamental cellular processes.

Oxidative Stress Mitigation Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.govnih.gov This imbalance can lead to cellular damage, contributing to various pathological conditions. nih.gov

This compound, as a constituent of plants like Luffa acutangula, is associated with antioxidant properties that contribute to the mitigation of oxidative stress. niscpr.res.inajpp.in The protective mechanisms are believed to involve the scavenging of free radicals and the enhancement of endogenous antioxidant defense systems. xiahepublishing.com

Role in Membrane Dynamics and Stability

Cell membranes are dynamic structures crucial for cellular function, and their stability is vital for maintaining cellular integrity. nih.gov this compound, as a saponin, is believed to play a role in membrane dynamics and stabilization. Saponins, in general, are known to interact with cell membranes. dokumen.pub

The protective effects of extracts containing this compound have been linked to their ability to stabilize membranes. niscpr.res.in For instance, in doxorubicin-induced toxicity, treatment with a hydroalcoholic extract of Luffa acutangula (containing this compound) prevented the elevation of serum biomarkers that indicate cellular necrosis. This protective effect is presumed to be due to a membrane stabilization process. niscpr.res.in The inhibition of lipid peroxidation, a process that damages cell membranes, further contributes to maintaining membrane integrity and stability. researchgate.net The ability of this compound and related compounds to interact with and protect cellular membranes underscores a significant aspect of their molecular mechanism of action. niscpr.res.inmakhillpublications.co

Structure Activity Relationship Sar Studies of Acutoside a and Its Analogs

Impact of Aglycone Modifications on Biological Activity (e.g., oleanolic acid backbone)

The aglycone, or sapogenin, forms the hydrophobic core of saponins (B1172615) and its structure is a critical determinant of biological activity. wikipedia.org Acutoside A is built upon an oleanolic acid backbone, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type. xml-journal.netvdoc.pub Modifications to this core can significantly alter the compound's properties.

The oleanane framework itself is associated with a range of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities. xml-journal.netsinica.edu.twnih.gov SAR studies on various oleanane derivatives have highlighted key structural requirements for these activities. For instance, the presence of a carboxyl group at position C-28 and a hydroxyl group at C-3 on the oleanolic acid structure are often considered important. mdpi.com Modifications at these sites, such as forming esters or amides at the C-28 carboxyl group, have been shown to significantly enhance antitumor activity in related compounds. xml-journal.netmdpi.com

Furthermore, the integrity of the A-ring and the double bond between C-12 and C-13 appear to be crucial for certain enzyme inhibitory activities. mdpi.comresearchgate.net The introduction of additional functional groups, such as hydroxyl groups, onto the oleanane skeleton can also modulate activity. For example, the presence of a hydroxyl group at C-24 in some oleanane triterpenes has been linked to enhanced inhibition of enzymes involved in the inflammatory process, like 5-lipoxygenase (5-LOX) and COX-1. mdpi.comresearchgate.net Conversely, in other contexts, a hydroxyl group at C-24 has been suggested to reduce cytotoxicity. rsc.org These findings underscore that the influence of aglycone modifications is highly dependent on the specific biological endpoint being measured.

Table 1: Impact of Oleanolic Acid Aglycone Modifications on Biological Activity

| Modification Site | Structural Change | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C-28 | Esterification or Amidation of Carboxyl Group | Significant enhancement of antitumor activity. | xml-journal.netmdpi.com |

| C-3 | Conjugation with oligosaccharides. | Can significantly enhance anti-influenza activity. | mdpi.com |

| C-24 | Introduction of a Hydroxyl Group | Beneficial for 5-LOX and COX-1 inhibition; may reduce cytotoxicity in other cases. | mdpi.comresearchgate.netrsc.org |

| A-Ring / C12-C13 | Integrity of the Ring and Double Bond | Appears critical for maintaining certain enzyme inhibitory activities (e.g., PTP1B). | mdpi.comresearchgate.net |

Influence of Sugar Moiety (Glycosylation) Variations on Activity (e.g., 2-O-β-D-glucopyranosyl-β-D-glucopyranosyl at O-3)

Glycosylation, the attachment of sugar chains (glycans) to the aglycone, is a pivotal post-translational modification that enhances the structural diversity and biological activity of saponins. nih.govthermofisher.com The nature, number, and linkage of these sugar units can dramatically influence the compound's solubility, membrane permeability, and interaction with biological targets. nih.govontosight.aiscirp.org

This compound features a disaccharide (two-sugar) chain, specifically 2-O-β-D-glucopyranosyl-β-D-glucopyranosyl, attached at the O-3 position of the oleanolic acid core. vdoc.pub This specific glycosylation pattern is essential for its activity. Studies on various saponins consistently show that the length and composition of the sugar chain are critical. For many oleanane-type saponins, a decrease in the number of sugar units attached to the aglycone leads to improved biological effects. jmb.or.krmdpi.com This is often because saponins with fewer sugar residues are more easily absorbed in the gastrointestinal tract and can function as the active compounds. jmb.or.kr

However, the relationship is not always linear. In some cases, a specific sugar sequence is required for activity, and its removal, rather than enhancing the effect, abolishes it completely. nih.gov For example, some ursane-type saponins required a specific branched trisaccharide for their anti-SARS-CoV-2 activity; neither the aglycone alone nor the sugar chain by itself was active. nih.gov For oleanane saponins, the addition of a second glucopyranosyl group to the sugar chain has been noted to reduce inhibitory activity in certain assays, suggesting an optimal length for the glycan moiety. nih.gov

Role of Ester-Linked Sugar Moieties in Acutoside Analogs (e.g., Acutosides B-G)

Saponins are classified as monodesmosidic if they have one sugar chain (typically at C-3) or bidesmosidic if they have two, with the second often attached via an ester linkage at the C-28 carboxyl group. medcraveonline.com This structural difference has profound implications for biological activity. Generally, the bidesmosidic form is considered a more stable storage form in plants, and its enzymatic hydrolysis to the monodesmosidic form is reported to enhance bioactivity. mdpi.com

This compound is a monodesmosidic saponin (B1150181), possessing only the sugar chain at C-3. vdoc.pub Its analogs, Acutosides B through G, isolated from Luffa acutangula, feature additional sugar moieties, some of which are attached via ester linkages. semanticscholar.orgsafacura.org The presence of an ester-linked sugar at C-28 generally decreases the activity of oleanane saponins in many biological assays. For instance, oleanolic acid 3,28-O-bisdesmosides often fail to demonstrate inhibitory effects that are potent in their 3-O-monodesmosidic counterparts. nih.gov

The process of isolating ester saponins can be challenging due to the ease of deacylation or acyl migration, which can lead to the formation of artifacts. researchgate.net The structural elucidation of these complex molecules requires extensive NMR studies to definitively locate the acyl groups. researchgate.net This complexity highlights the importance of careful characterization when evaluating the SAR of acutoside analogs.

Table 2: Comparison of Monodesmosidic vs. Bidesmosidic Saponins

| Saponin Type | Structural Feature | General Bioactivity Trend | Reference |

|---|---|---|---|

| Monodesmosidic (e.g., this compound) | One sugar chain, typically at C-3 (ether linkage). | Generally more bioactive. | nih.govmdpi.com |

| Bidesmosidic (e.g., some Acutoside analogs) | Two sugar chains, one at C-3 (ether) and one at C-28 (ester). | Often less active; considered a storage form. | nih.govmedcraveonline.commdpi.com |

Contribution of Specific Functional Groups to Pharmacological Profile (e.g., acetoxy groups in related triterpene glycosides)

Beyond the core structure and glycosylation patterns, specific functional groups decorating the saponin molecule play a vital role in defining its pharmacological profile. Acetoxy groups (acetylation) are a common modification that can significantly enhance bioactivity. researchgate.netnih.gov

In many triterpene glycosides, particularly those from marine sources like sea cucumbers, the presence of an acetoxy group is a key structural feature for cytotoxicity. researchgate.netnih.gov The position of this group is crucial; acetylation at C-16 of the aglycone, for example, is strongly associated with anticancer, antifungal, and apoptosis-inducing activities. rsc.orgresearchgate.netnih.gov Acetylation can also occur on the sugar chains, and this modification is critical for the adjuvant activity of some saponins used in vaccines. nih.gov

In a study on a hemisynthetic oleanane saponin, the addition of acetyl groups (along with methylation) to the sugar moieties led to a marked increase in antimicrobial activity against several pathogenic microbes, with minimum inhibitory concentration (MIC) values being halved. scirp.org This demonstrates that even small functional group modifications can have a substantial impact. Similarly, for some dammarane-type triterpenoids, an acetoxy group at C-3 was found to enhance cytotoxicity. rsc.org These findings highlight that acetylation is a key strategy employed in nature and in the lab to modulate the potency of triterpene glycosides.

Computational Chemistry and In Silico Approaches to SAR (e.g., QSAR)

In recent years, computational chemistry and in silico methods have become indispensable tools for studying Structure-Activity Relationships. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, seeks to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.govnih.gov

For saponins and their derivatives, QSAR studies can help predict the activity of new, unsynthesized analogs, thereby guiding drug design and discovery. vdoc.pubsemanticscholar.org These models can incorporate a wide range of molecular descriptors, including physicochemical properties and 3D structural features. nih.gov For instance, QSAR analyses of flavonoids, another class of natural products, have shown that antioxidant activity is governed by the number and location of hydroxyl groups and steric properties. vdoc.pub

Molecular docking, another computational technique, simulates the binding of a ligand (like this compound) to the active site of a target protein. mdpi.comcerist.dz This allows researchers to visualize potential interactions and understand the structural basis of inhibition. Such in silico studies have been used to investigate the binding capacity of various saponins to key enzymes involved in diseases like Alzheimer's. mdpi.com While specific QSAR or extensive docking studies focused solely on this compound are not widely published, the application of these methods to oleanane-type saponins and other triterpenoids is a growing field. cerist.dzpreprints.org These approaches offer a powerful way to rationalize observed SAR data and accelerate the development of new therapeutic agents based on the Acutoside scaffold. researchgate.netpreprints.org

Development of Acutoside a Derivatives and Analogs

Synthetic and Semi-synthetic Strategies for Acutoside A Modification

While total synthesis of a complex molecule like this compound is challenging, semi-synthesis offers a more practical approach by using the naturally isolated compound as a starting scaffold for chemical modifications. numberanalytics.comwikipedia.org The primary sites for modification on the this compound molecule are the functional groups on the oleanolic acid backbone and the sugar moieties.

Key strategies for modification, largely extrapolated from work on its aglycone, oleanolic acid (OA), include:

Modification of the Carboxyl Group (C-28): The carboxylic acid at the C-28 position is a prime target for esterification or amidation. This is exemplified by the natural variations seen in Acutosides B, D, E, F, and G, which are all ester-linked glycosides of this compound. nih.gov Synthetic approaches can create a diverse library of esters and amides to modulate properties like solubility and cell permeability.

Modification of the Hydroxyl Groups: The hydroxyl groups on the sugar residues and any on the aglycone (as in Acutoside C, which features a 21-β-hydroxyoleanolic acid core) can be targeted for acylation or alkylation. nih.gov These reactions can alter the compound's interaction with biological targets.

Introduction of New Pharmacophores: A more advanced strategy involves conjugating new chemical entities to the this compound structure. Research on oleanolic acid has shown that introducing nitrogen-containing heterocyclic moieties, such as 1,2,3-triazoles or phthalimidines, can lead to derivatives with novel or enhanced biological activities. researchgate.net These reactions often proceed via a multi-step synthesis starting with the creation of an azide (B81097) or other reactive intermediate from the parent molecule. researchgate.net

Common chemical reactions employed in the semi-synthesis of triterpenoid (B12794562) saponins (B1172615) include oxidation, reduction, esterification, and cyclization, allowing for a broad range of structural diversification. numberanalytics.com

Design and Synthesis of Novel this compound Analogs with Enhanced Efficacy or Specificity

The design of novel this compound analogs is guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological effects. researchgate.net The primary goal is to create new molecules with improved potency against a specific biological target, enhanced selectivity to reduce off-target effects, or better pharmacokinetic profiles. nih.gov

For triterpenoid saponins, the design principles often focus on:

The Aglycone Core: Modifications to the oleanolic acid skeleton can significantly impact activity.

The Glycosidic Chain: The type, number, and linkage of sugar units are critical for biological function. The differences between Acutosides A-G, which vary only in their sugar moieties, underscore the importance of the glycosidic portion of the molecule in defining its properties. nih.govfrontiersin.org

Hybrid Molecules: A contemporary approach in drug design is the creation of hybrid compounds that combine two or more distinct pharmacophores. mdpi.com For this compound, this could involve linking it to another known bioactive agent to create a dual-action molecule. The synthesis of such analogs involves developing specific linker chemistries that connect the different molecular parts without compromising their individual activities.

For example, studies on other triterpenoids have shown that introducing aromatic substituents via an esterification reaction can dramatically enhance antibacterial activity. mdpi.com Similarly, the synthesis of novel analogs often involves multi-step processes, starting with the preparation of key intermediates (e.g., converting a carboxylic acid to an acyl chloride) followed by reaction with another molecular fragment to yield the final target compound. mdpi.com

Evaluation of Modified Compounds in Preclinical Models

Once synthesized, the novel this compound derivatives and analogs must undergo rigorous evaluation in preclinical models to determine their biological activity and therapeutic potential. This typically involves a tiered approach, starting with in vitro assays and progressing to more complex cell-based and sometimes in vivo models.

In Vitro Enzyme and Cell-Based Assays: Initial screening often involves testing the compounds' effects on specific enzymes or cell lines. For instance, based on the known anti-inflammatory and anticancer properties of Luffa acutangula extracts, derivatives would likely be tested for: frontiersin.org

Cytotoxicity: Evaluated against various cancer cell lines using assays like the MTT assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50). researchgate.net

Anti-inflammatory Activity: Assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or pro-inflammatory enzymes such as iNOS and COX-2 in stimulated macrophage cell lines. rsc.org

Antimicrobial Activity: Tested against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC). mdpi.comresearchgate.net

The tables below show representative data from preclinical evaluations of related modified natural product derivatives, illustrating the type of data generated in these studies.

Table 1: Cytotoxicity of Oleanane (B1240867) Saponin (B1150181) Analogs against Cancer Cell Lines

| Compound | Cell Line (JMAR) IC50 (µM) | Cell Line (MDA1986) IC50 (µM) | Cell Line (B16F10) IC50 (µM) |

|---|---|---|---|

| Saponin 1 | 12.4 | 12.0 | 11.2 |

| Saponin 3 | 1.8 | 2.1 | 2.5 |

| Saponin 6 | 4.8 | 5.2 | 4.9 |

| Saponin 7 | 6.4 | 6.8 | 7.1 |

Data derived from bioassay-guided fractionation of Albizia inundata, demonstrating the cytotoxic potential of various oleanane-type saponins. researchgate.net

Table 2: Anti-inflammatory Activity of Synthetic Morpholinopyrimidine Derivatives

| Compound | Inhibition of NO Production IC50 (µM) |

|---|---|

| V4 | 10.24 ± 0.43 |

| V8 | 12.52 ± 0.68 |

Data from LPS-stimulated RAW 264.7 macrophage cells. These compounds were also shown to reduce iNOS and COX-2 expression. rsc.org

These preclinical evaluations are critical for identifying promising lead compounds. Derivatives that show high potency and selectivity in these initial screens may be selected for further, more comprehensive studies to establish a relationship between structure and function. frontiersin.org

Research Methodologies for Acutoside a Characterization and Quantification

Advanced Chromatographic Quantification (e.g., HPLC-DAD, UPLC-QTOF-MS for extracts containing Acutoside A)

Chromatographic techniques are fundamental for separating this compound from other phytochemicals in an extract, allowing for its precise quantification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the simultaneous quantification of multiple compounds in herbal extracts. e-nps.or.kr The system separates compounds based on their differential partitioning between a stationary phase (commonly a C18 column) and a mobile phase (typically a gradient mixture of solvents like acetonitrile (B52724) and acidified water). mdpi.comnih.gov The Diode-Array Detector (DAD) measures the absorbance of the eluting compounds across a range of wavelengths, enabling both quantification and a preliminary assessment of peak purity. nih.govmdpi.com

A validated HPLC-DAD method for an extract containing this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve good resolution and symmetric peak shape. e-nps.or.krresearchgate.net Validation ensures the method is reliable, accurate, and reproducible. e-nps.or.kr

Interactive Table 1: Typical Validation Parameters for an HPLC-DAD Quantification Method Users can filter and sort the data in this interactive table.

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | > 0.995 | Establishes a proportional relationship between peak area and compound concentration over a specific range. e-nps.or.kr |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | The lowest concentration of the analyte that can be reliably detected. e-nps.or.kr |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. e-nps.or.kr |

| Precision (RSD %) | < 3% | Measures the closeness of repeated measurements (intra-day and inter-day variability). e-nps.or.kr |

| Accuracy (% Recovery) | 95% - 105% | Measures the closeness of the measured value to the true value, often assessed by spike-recovery experiments. researchgate.net |

| Selectivity | Peak purity and resolution > 1.5 | Ensures the analytical signal is free from interference from other compounds in the matrix. |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

UPLC-QTOF-MS is a highly sensitive and powerful technique used for both the identification and quantification of phytochemicals in complex mixtures. mdpi.comjomped.org UPLC utilizes smaller particle-size columns, providing higher resolution and faster analysis times compared to conventional HPLC. jomped.org The QTOF mass spectrometer offers high mass accuracy and resolution, allowing for the determination of the elemental composition of a compound and its fragments. nih.govnih.gov

This technique is particularly valuable for tentatively identifying unknown compounds by comparing their measured mass, isotopic pattern, and fragmentation patterns (MS/MS spectra) with those in spectral databases. mdpi.commdpi.com For this compound, this method can confirm its identity in an extract and quantify it with high sensitivity. mdpi.comnih.gov

Interactive Table 2: Example Data for UPLC-QTOF-MS Identification of a Triterpenoid (B12794562) Saponin (B1150181) Users can filter and sort the data in this interactive table.

| Parameter | Example Value | Description |

|---|---|---|

| Retention Time (tR) | 12.5 min | The time taken for the compound to elute from the UPLC column. |

| Precursor Ion [M-H]⁻ (m/z) | 779.4585 | The mass-to-charge ratio of the deprotonated molecule, measured with high accuracy. |

| Molecular Formula | C₄₂H₆₇O₁₃ | The elemental composition derived from the accurate mass measurement. |

| MS/MS Fragments (m/z) | 617, 455, 323 | Characteristic fragment ions generated by the collision-induced dissociation of the precursor ion, corresponding to the loss of sugar moieties. |

Spectrophotometric and Spectroscopic Assays for Detection and Purity Assessment

While chromatography separates compounds, spectroscopy is used to investigate their structural properties and assess the purity of isolated samples. tutorchase.com

Spectrophotometric Assays

UV-Visible spectrophotometry is a simpler technique that measures the absorbance of light by a sample. While it can be used for quantitative analysis, it often lacks the specificity required for analyzing a single compound like this compound within a complex extract without significant sample cleanup or derivatization. nih.gov Its primary utility is often in quantifying total classes of compounds (e.g., total saponins) using colorimetric assays rather than specific molecules.

Spectroscopic Assays for Purity Assessment

For an isolated sample of this compound, several spectroscopic techniques are indispensable for confirming its identity and assessing its purity. tutorchase.com